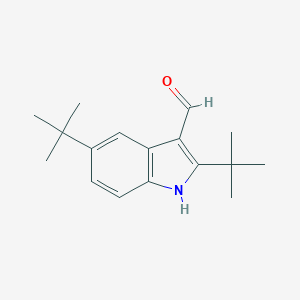

2,5-di-tert-butil-1H-indol-3-carbaldehído

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5-Ditert-butyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Aplicaciones Científicas De Investigación

2,5-Ditert-butyl-1H-indole-3-carbaldehyde is used in the synthesis of various pharmaceuticals and biologically active compounds. It serves as a building block for the synthesis of complex molecules, including carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives . These compounds have applications in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and anti-inflammatory agents .

Mecanismo De Acción

Target of Action

It’s known that 1h-indole-3-carbaldehyde and its derivatives, which include 2,5-ditert-butyl-1h-indole-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures .

Mode of Action

It’s known that 1h-indole-3-carbaldehyde and its derivatives can undergo c–c and c–n coupling reactions and reductions easily , which may suggest a similar mode of action for 2,5-ditert-butyl-1H-indole-3-carbaldehyde.

Biochemical Pathways

It’s known that indole derivatives, which include 2,5-ditert-butyl-1h-indole-3-carbaldehyde, are found in many natural products like indole alkaloids, fungal, and marine organisms . These compounds have exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-HIV activities .

Pharmacokinetics

It’s known that this compound is used in the synthesis of pharmaceuticals , which suggests that it has some degree of bioavailability.

Result of Action

Given its role as a precursor in the synthesis of biologically active structures , it can be inferred that this compound may contribute to the biological activities associated with these structures.

Action Environment

Given its use in the synthesis of pharmaceuticals , it can be inferred that factors such as temperature, pH, and presence of other compounds may influence its action and stability.

Análisis Bioquímico

Biochemical Properties

. They play a crucial role in cell biology and are used in the synthesis of biologically active compounds .

Cellular Effects

The specific cellular effects of 2,5-ditert-butyl-1H-indole-3-carbaldehyde are not well-documented. Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2,5-ditert-butyl-1H-indole-3-carbaldehyde is not well-understood. Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving 2,5-ditert-butyl-1H-indole-3-carbaldehyde are not well-studied. Indole derivatives are known to be involved in various metabolic pathways .

Métodos De Preparación

The synthesis of 2,5-ditert-butyl-1H-indole-3-carbaldehyde typically involves the reaction of 2,5-dibromo-3-methoxy-1,4-dianiline with propargylic alcohol in the presence of palladium acetate, 1,1′-bis(di-tert-butylphosphino)ferrocene, and potassium carbonate in N-methyl-2-pyrrolidone . This method provides a high yield of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Análisis De Reacciones Químicas

2,5-Ditert-butyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., nitric acid for nitration). Major products formed from these reactions include carboxylic acids, alcohols, and substituted indoles.

Comparación Con Compuestos Similares

Similar compounds to 2,5-ditert-butyl-1H-indole-3-carbaldehyde include other indole derivatives such as 1H-indole-3-carbaldehyde, 2-chloroindole-3-carbaldehyde, and 3-acetyl-2-chloroindole . These compounds share similar chemical properties and reactivity but differ in their specific substituents and biological activities. The uniqueness of 2,5-ditert-butyl-1H-indole-3-carbaldehyde lies in its bulky tert-butyl groups, which can influence its reactivity and interactions with biological targets .

Actividad Biológica

2,5-Ditert-butyl-1H-indole-3-carbaldehyde is an indole derivative recognized for its potential biological activities. Indole compounds are significant in medicinal chemistry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of 2,5-ditert-butyl-1H-indole-3-carbaldehyde, discussing its mechanisms of action, biochemical properties, and relevant case studies.

2,5-Ditert-butyl-1H-indole-3-carbaldehyde is synthesized through various methods, typically involving the reaction of substituted indoles with aldehydes or other electrophiles. The synthesis often utilizes palladium-catalyzed reactions to form the desired compound efficiently. Its chemical structure allows for multiple functionalizations, making it a versatile building block in organic synthesis.

The exact mechanisms of action for 2,5-ditert-butyl-1H-indole-3-carbaldehyde remain under investigation. However, it is known that indole derivatives can influence several cellular pathways:

- Cell Signaling : Indole derivatives have been shown to modulate cell signaling pathways, potentially affecting gene expression and cellular metabolism.

- Enzyme Interaction : These compounds may interact with various enzymes, leading to inhibition or activation that can alter metabolic processes.

| Mechanism | Description |

|---|---|

| Cell Signaling | Modulation of pathways affecting gene expression |

| Enzyme Interaction | Inhibition/activation of metabolic enzymes |

| Antioxidant Activity | Potential to scavenge free radicals |

Anticancer Properties

Research indicates that 2,5-ditert-butyl-1H-indole-3-carbaldehyde exhibits anticancer properties. It has been studied for its ability to inhibit nucleotide biosynthesis and induce apoptosis in cancer cells. This activity is crucial for developing novel anticancer therapies.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. Indole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways such as NF-kB and NLRP3 inflammasome activation.

Case Study 1: Anticancer Activity

A study demonstrated that 2,5-ditert-butyl-1H-indole-3-carbaldehyde significantly inhibited the proliferation of various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the compound's ability to alleviate inflammation in models of acute intestinal injury. The results indicated that treatment with this indole derivative reduced levels of inflammatory markers and improved epithelial barrier function.

Propiedades

IUPAC Name |

2,5-ditert-butyl-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO/c1-16(2,3)11-7-8-14-12(9-11)13(10-19)15(18-14)17(4,5)6/h7-10,18H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYUDFPDMGDXTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)NC(=C2C=O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.